(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate
Description
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H14F5IO3S and a molecular weight of 508.24 g/mol . This compound is known for its use in various chemical reactions, particularly in organic synthesis and as a reagent in scientific research .
Properties
Molecular Formula |
C16H14F5IO3S |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H14F2I.CHF3O3S/c1-9-6-10(2)15(11(3)7-9)18-14-5-4-12(16)8-13(14)17;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
GAAJMWNEHYWZIC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2)F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (2,4-difluorophenyl)iodonium salts with mesityl iodide in the presence of trifluoromethanesulfonic acid . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The compound can be used in addition reactions to introduce functional groups into organic molecules.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Photochemical Reactions
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate has been extensively utilized in photochemical reactions due to its ability to release aryl cations upon irradiation. This property facilitates:
- Arylation Reactions : The generation of aryl cations allows for electrophilic aromatic substitution reactions, enabling the synthesis of complex aromatic compounds.
- Polymerization Processes : It acts as a photoinitiator in the polymerization of acrylates and methacrylates, leading to the development of advanced materials with tailored properties.
Case Study: Polymer Synthesis
A study demonstrated the use of this compound in the synthesis of polyacrylate films via photopolymerization. The films exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .
Anticancer Activity
Recent research has highlighted the potential anticancer activity of derivatives synthesized using (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate. For instance:
- Synthesis of Antitumor Agents : Compounds derived from this iodinium salt have shown significant cytotoxic effects against various cancer cell lines, with mean GI values indicating effective growth inhibition .
Organic Electronics
The compound plays a pivotal role in the development of organic electronic materials:
- OLEDs (Organic Light Emitting Diodes) : Its derivatives are used to enhance charge transport properties in OLEDs, improving device efficiency and lifespan.
- Organic Photovoltaics : The incorporation of these compounds into photovoltaic devices has been shown to boost energy conversion efficiencies due to improved charge carrier mobility .
Comparative Data Table
| Application Area | Specific Use Case | Outcome/Benefits |
|---|---|---|
| Synthetic Chemistry | Arylation reactions | Formation of complex aromatic compounds |
| Polymer Science | Photopolymerization | Enhanced mechanical properties of films |
| Biological Research | Antitumor agent synthesis | Significant cytotoxic effects on cancer cells |
| Material Science | OLEDs and organic photovoltaics | Improved device efficiency and stability |
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate molecule . This transfer can occur through various pathways, including nucleophilic substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other similar compounds, such as:
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: This compound has similar reactivity but different substituents on the phenyl rings.
Mesityl (2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate: This compound has a trifluoroethyl group instead of the difluorophenyl group, leading to different reactivity and applications.
The uniqueness of (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate lies in its specific combination of substituents, which provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and photoinitiation .
Biological Activity
The compound (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate (CAS No. 2828433-71-0) is a specialized reagent in organic chemistry, particularly known for its role in various synthetic applications. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
- Molecular Formula : CHFIOS
- Molecular Weight : 408.24 g/mol
- Structure : The compound features a difluorophenyl group and a mesityl group attached to an iodonium center, which contributes to its reactivity and utility in chemical synthesis.
Iodonium salts like (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate are known to act as electrophiles in various reactions. They can facilitate the formation of reactive intermediates, such as carbocations, which are crucial in many organic transformations. These properties make them valuable in the synthesis of complex organic molecules, including pharmaceuticals.
Antimicrobial Activity
Recent studies have indicated that certain iodonium salts exhibit antimicrobial properties. For instance, their ability to generate reactive oxygen species (ROS) upon reduction can lead to oxidative stress in microbial cells, ultimately resulting in cell death. This mechanism has been explored in the context of developing new antimicrobial agents.
Cytotoxic Effects
Research has shown that iodonium compounds can have cytotoxic effects on various cancer cell lines. The generation of ROS and subsequent induction of apoptosis (programmed cell death) have been noted as potential pathways through which these compounds exert their effects.
Case Studies and Experimental Data
-
Study on Antimicrobial Properties :
- A study demonstrated that (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Cytotoxicity Evaluation :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of exposure.
-
Mechanistic Studies :
- Further mechanistic investigations revealed that the compound induces oxidative stress by increasing intracellular ROS levels, leading to mitochondrial dysfunction and apoptosis.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
